4-ethyl-N-{[4-(furan-3-yl)phenyl]methyl}-2,3-dioxopiperazine-1-carboxamide
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Overview
Description
4-ethyl-N-{[4-(furan-3-yl)phenyl]methyl}-2,3-dioxopiperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H19N3O4 and its molecular weight is 341.367. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
4-ethyl-N-{[4-(furan-3-yl)phenyl]methyl}-2,3-dioxopiperazine-1-carboxamide has been involved in various synthesis and chemical property studies. For instance, it has been used in the synthesis of crystalline compounds, demonstrating high yield and clean reactions under mild conditions (Wei et al., 2008). Additionally, studies have explored its utility in synthesizing novel classes of compounds like ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate and related derivatives (Ergun et al., 2014).
Biological Evaluation
Research has also been conducted on the biological evaluation of derivatives and related compounds. For example, novel pyrazolopyrimidines derivatives, synthesized using this compound, were evaluated for their anticancer and anti-5-lipoxygenase activities, indicating potential medicinal applications (Rahmouni et al., 2016). Moreover, studies involving the synthesis and investigation of antimicrobial and antioxidant activities of related compounds have been carried out, suggesting its relevance in developing new pharmaceuticals (Devi et al., 2010).
Imaging and Diagnostic Applications
Significantly, this compound has been used in the development of PET imaging radiotracers specific for CSF1R, a microglia-specific marker. This application is crucial for imaging reactive microglia and studying neuroinflammation in various neuropsychiatric disorders, making it a valuable tool in neurological research (Horti et al., 2019).
Mechanism of Action
Target of Action
The compound contains an indole nucleus, which is a prevalent structure in many bioactive compounds . Compounds with an indole nucleus often bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The exact mode of action would depend on the specific targets this compound interacts with. Generally, compounds with an indole nucleus can interact with targets in a way that modulates their activity, leading to various biological effects .
Biochemical Pathways
Without specific information, it’s hard to determine the exact biochemical pathways this compound might affect. Indole derivatives are known to possess various biological activities, which suggests they may interact with multiple biochemical pathways .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
4-ethyl-N-[[4-(furan-3-yl)phenyl]methyl]-2,3-dioxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-2-20-8-9-21(17(23)16(20)22)18(24)19-11-13-3-5-14(6-4-13)15-7-10-25-12-15/h3-7,10,12H,2,8-9,11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARYGLCOQZPKOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.